(S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERVHZUVNOSNR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Tert Butyl 3 Chloro 2 Hydroxypropylcarbamate
Enantioselective Synthesis Routes and Stereocontrol Strategies
Achieving the desired (S)-configuration with high enantiomeric excess is a primary challenge in the synthesis of tert-butyl 3-chloro-2-hydroxypropylcarbamate. Various strategies have been developed to address this, ranging from the use of chiral starting materials to sophisticated catalytic systems.
Derivatization from Chiral Precursors (e.g., (S)-Epichlorohydrin)
A common and effective approach to obtaining enantiomerically pure (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate is to start with a readily available chiral precursor that already contains the required stereocenter. (S)-epichlorohydrin is an ideal starting material for this purpose.
The synthesis involves the nucleophilic ring-opening of the epoxide in (S)-epichlorohydrin. This reaction is highly regioselective, with the nucleophile preferentially attacking the less substituted carbon atom of the epoxide ring. The stereochemistry at the C2 position is retained throughout the reaction sequence. A common nucleophile is a protected amine, such as phthalimide (B116566), which, after ring opening and subsequent deprotection, can be converted to the desired carbamate (B1207046). For instance, (S)-epichlorohydrin can be reacted with phthalimide in the presence of a catalytic amount of a base like potassium carbonate to yield an intermediate that can be further transformed into the target molecule. This method provides a reliable pathway to the desired enantiomer, leveraging the chirality of the starting material.
Table 1: Synthesis via Chiral Precursor
| Starting Material | Reagent | Product | Key Feature |
|---|
Asymmetric Transformations and Catalytic Approaches
Asymmetric catalysis offers a powerful alternative for establishing the stereocenter in this compound. This approach involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, starting from a prochiral substrate.
One such strategy is the asymmetric reduction of a corresponding chloroketone. Biocatalysis, utilizing enzymes like ketone reductases (KREDs), has shown great promise in this area. researchgate.net These enzymes can exhibit high enantioselectivity, reducing the ketone to the desired (S)-alcohol. The choice of protecting group on the nitrogen atom can significantly influence the stereochemical course of the reduction. researchgate.net
In addition to biocatalysis, chiral metal complexes and organocatalysts can be employed for various asymmetric transformations. For example, chiral phase-transfer catalysts bearing hydrogen bond donors have been effective in a range of asymmetric reactions. mdpi.com Similarly, bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, have been successfully used in asymmetric Mannich reactions to generate chiral β-amino esters, which are structurally related to the target molecule. mdpi.com These catalytic systems create a chiral environment around the substrate, directing the reaction to form one enantiomer preferentially over the other.
Table 2: Asymmetric Catalytic Approaches
| Substrate Type | Catalyst Type | Transformation | Advantage |
|---|---|---|---|
| α-Chloroketone | Ketone Reductase (KRED) | Asymmetric Reduction | High enantioselectivity and mild reaction conditions. researchgate.net |
| Glycine Imine | Chiral Phase-Transfer Catalyst | Asymmetric Addition | High yields and enantioselectivities. mdpi.com |
Resolution Techniques for Enantiomeric Purity Enhancement
When a synthetic route produces a racemic or enantioenriched mixture of the desired compound, resolution techniques can be employed to separate the enantiomers and enhance the enantiomeric purity.
Enzymatic kinetic resolution (EKR) is a widely used method for this purpose. nih.gov This technique relies on the differential rate of reaction of the two enantiomers with an enzyme. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated by conventional methods like chromatography. This method has been successfully applied to resolve racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a structurally analogous compound, with high enantioselectivity. nih.gov The efficiency of the resolution is often dependent on factors such as the choice of enzyme, solvent, and reaction temperature. nih.gov
Functional Group Interconversions and Protective Group Chemistry
The synthesis of this compound also involves key functional group interconversions and the strategic use of protecting groups to ensure the desired reactivity and prevent unwanted side reactions.
Carbamate Formation and Cleavage Methodologies
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.orgneliti.com The carbamate functional group in the target molecule is typically introduced by reacting the corresponding amino alcohol with a Boc-group precursor.
Several methods exist for the formation of carbamates. wikipedia.org A common approach is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov Other methods include the reaction of an amine with a chloroformate or the alcoholysis of a carbamoyl (B1232498) chloride. wikipedia.org The choice of method depends on the specific substrate and the desired reaction conditions.
Cleavage of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, in an appropriate solvent. organic-chemistry.org This deprotection step is often high-yielding and regenerates the free amine.
Table 3: Carbamate Formation Methods
| Amine Source | Reagent | Product | Key Feature |
|---|---|---|---|
| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine | Widely used, mild conditions. nih.gov |
| Amine | Chloroformate | Carbamate | Versatile method. wikipedia.org |
Hydroxyl and Halogen Group Manipulations
The hydroxyl and chloro groups in this compound are key functional handles that can be further manipulated in subsequent synthetic steps. The synthesis of chlorohydrins can be achieved through various methods, including the hypochlorination of allyl quaternary ammonium (B1175870) salts. google.com
The hydroxyl group can be protected if necessary to prevent its interference in other reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals. wikipedia.org These groups can be selectively introduced and removed under specific conditions. The hydroxyl group can also be activated, for example, by conversion to a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions.
The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups. This allows for the elaboration of the carbon skeleton and the synthesis of a wide range of derivatives from the this compound scaffold.
Process Chemistry Considerations for Scalable Production
The transition from laboratory-scale synthesis to industrial production of this compound involves a detailed examination of preparative methods, reaction conditions, and purification protocols to ensure efficiency, consistency, and safety.
Large-Scale Preparative Methods
The primary industrial route for the synthesis of this compound involves the N-acylation of the chiral starting material, (S)-1-amino-3-chloro-2-propanol, with di-tert-butyl dicarbonate (Boc₂O), a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.
The reaction is typically carried out by reacting (S)-1-amino-3-chloro-2-propanol with a slight excess of di-tert-butyl dicarbonate. The use of the hydrochloride salt of the amine is also common, which requires the addition of a base to neutralize the acid and liberate the free amine for the reaction to proceed.
A general scheme for this large-scale preparation is as follows:
(S)-1-amino-3-chloro-2-propanol + Di-tert-butyl dicarbonate → this compound
This method is favored for its high efficiency and the relative ease of handling the reagents on a large scale. The byproducts of the reaction, tert-butanol (B103910) and carbon dioxide, are volatile and can be readily removed.
Optimization of Reaction Conditions and Solvent Systems
The optimization of reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring a cost-effective and safe process. Key variables that are meticulously controlled in an industrial setting include temperature, stoichiometry, reaction time, and the choice of solvent.
Reaction Temperature: The Boc protection of amines is an exothermic reaction. On a large scale, effective temperature control is crucial to prevent runaway reactions and the formation of byproducts. The reaction is typically conducted at a controlled temperature, often starting at a lower temperature (e.g., 0-10 °C) during the addition of the Boc anhydride (B1165640), and then allowing the mixture to warm to room temperature to ensure complete reaction.
Stoichiometry and Reagent Addition: While stoichiometric amounts of reactants can be used, a slight excess of di-tert-butyl dicarbonate (typically 1.05-1.2 equivalents) is often employed to ensure complete conversion of the starting amine. The mode of addition is also a critical parameter; slow, controlled addition of the Boc anhydride to the solution of the amine helps to manage the exotherm and maintain a consistent reaction profile.
Solvent Systems: The choice of solvent is a pivotal aspect of process optimization. An ideal solvent should provide good solubility for both the starting materials and the product, be inert to the reaction conditions, facilitate heat transfer, and be easily removable during workup. For the synthesis of this compound, a variety of organic solvents can be utilized.
| Solvent System | Advantages | Disadvantages |
| Dichloromethane (DCM) | Excellent solubility for reactants and product, volatile and easy to remove. | Environmental and health concerns. |
| Tetrahydrofuran (THF) | Good solvent properties. | Can form peroxides, requires careful handling. |
| Acetonitrile (B52724) | Good solvent for polar compounds. | Can be more expensive than other options. |
| Ethyl acetate | "Greener" solvent option, good solubility. | Can be prone to hydrolysis under certain conditions. |
| Methanol/Water mixtures | Cost-effective, can facilitate reactions with amine salts by dissolving them. | Product isolation may require more complex extraction procedures. |
The selection of the solvent system is often a trade-off between reaction performance, cost, safety, and environmental impact. For large-scale production, a thorough solvent screening and optimization study is essential.
Isolation and Purification Protocols in Process Development
The isolation and purification of the final product are critical steps to meet the stringent purity requirements for pharmaceutical intermediates. The protocols developed for large-scale production aim for high recovery, efficiency, and scalability.
Workup and Extraction: Following the completion of the reaction, a typical workup procedure involves quenching the reaction mixture, often with water or a dilute aqueous acid, to decompose any unreacted Boc anhydride. The product is then extracted into a suitable organic solvent. The choice of extraction solvent is guided by the product's solubility and the ease of separation from the aqueous phase. The organic layer is then washed with brine to remove residual water and other water-soluble impurities.
Crystallization: Crystallization is a highly effective and commonly employed method for the purification of solid compounds on an industrial scale. A well-designed crystallization process can significantly enhance the purity of this compound by selectively precipitating the desired product while leaving impurities in the mother liquor. The selection of an appropriate solvent or solvent mixture is crucial for successful crystallization.
| Crystallization Solvent/System | Observations |
| Hexane/Ethyl Acetate | A common non-polar/polar solvent system that can induce crystallization. |
| Toluene | Can be effective for crystallizing moderately polar compounds. |
| Isopropyl Acetate | A greener alternative to other solvents, often used in pharmaceutical processes. |
The crystallization process is carefully controlled, with parameters such as cooling rate, agitation, and seeding being optimized to obtain crystals of the desired size and morphology, which facilitates filtration and drying.
Chromatography: While crystallization is often the preferred method for large-scale purification due to its cost-effectiveness, preparative chromatography may be employed when very high purity is required or when impurities are difficult to remove by crystallization. High-Performance Liquid Chromatography (HPLC) can be scaled up for industrial applications to isolate the target compound with exceptional purity. However, due to the higher cost associated with solvents and stationary phases, it is typically reserved for high-value products or when other methods are inadequate.
The final, purified this compound is then dried under vacuum to remove any residual solvents, yielding a stable, high-purity solid ready for its subsequent use in pharmaceutical synthesis.
Applications of S Tert Butyl 3 Chloro 2 Hydroxypropylcarbamate As a Key Synthetic Intermediate
Utility in the Chiral Synthesis of Nitrogen-Containing Heterocycles
The specific arrangement of reactive groups in (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The inherent chirality of the molecule is crucial for producing enantiomerically pure target compounds, which is often a requirement for pharmacological activity.
Precursor for Oxazolidinone Antibacterial Agents and Analogues
The most prominent application of this compound is in the synthesis of oxazolidinone antibiotics. This class of synthetic antibacterial agents is effective against a range of multidrug-resistant Gram-positive bacteria. The key structural feature of these drugs is the (S)-configured 5-(aminomethyl)-2-oxazolidinone (B32544) core, and the subject compound provides the essential three-carbon chiral fragment for its construction.
| Precursor | Key Transformation | Product Class | Example |
| This compound | Cyclization with N-aryl carbamate (B1207046) | Oxazolidinone Antibacterials | Linezolid |
| (S)-epichlorohydrin | Ring-opening and protection | This compound | Intermediate for Linezolid |
| N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide | Coupling with N-aryl carbamates | N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives | Oxazolidinone Analogues |
Construction of other Biologically Relevant Amine Derivatives
Beyond oxazolidinones, the structural motif of this compound serves as a template for other biologically important amine derivatives. The core of the molecule is a protected chiral β-amino alcohol precursor. Chiral β-amino alcohols are fundamental components in numerous pharmaceuticals, including β-adrenergic blocking agents (β-blockers), which are used to manage cardiovascular diseases. The synthesis of these compounds often involves the ring-opening of a chiral epoxide with an amine, a reaction for which the subject compound is a direct precursor via its corresponding epoxide.
Furthermore, the Boc-protected amine can be deprotected and modified, or the chloride can be displaced by various nucleophiles to build diverse molecular architectures. For instance, related tert-butyl carbamate structures have been used as starting points for synthesizing novel amide derivatives that exhibit anti-inflammatory activity. This demonstrates the versatility of the carbamate-protected chiral backbone in accessing different classes of bioactive molecules.
Role in the Formation of Aminoepoxides
This compound is an N-protected aminohalohydrin, which is a direct precursor to chiral aminoepoxides. Treatment of the compound with a mild base can induce an intramolecular Williamson ether synthesis. In this reaction, the hydroxyl group is deprotonated to an alkoxide, which then displaces the adjacent chloride, forming a three-membered epoxide ring. This intramolecular cyclization is highly efficient and regioselective, yielding the corresponding (S)-tert-butyl glycidylcarbamate. organic-chemistry.org
This chiral aminoepoxide is itself a valuable synthetic intermediate. The epoxide ring can be opened by a wide range of nucleophiles with high regioselectivity and stereospecificity, allowing for the introduction of new functional groups and the construction of complex chiral molecules, including HIV protease inhibitors and antimalarial agents. organic-chemistry.org
Employment in Multi-Step Organic Synthesis as a Chiral Scaffold
The utility of this compound extends to its role as a chiral scaffold in multi-step synthesis. Its defined stereochemistry and orthogonally reactive functional groups allow it to be incorporated into a growing molecule, establishing a key stereocenter and providing a handle for further chemical elaboration.
Selective Protection of Amine Functionalities
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. In this compound, the Boc group renders the primary amine non-nucleophilic and stable to a wide range of reaction conditions that are not strongly acidic. This selective protection is crucial for controlling the reactivity of the molecule.
During the synthesis of complex molecules like Linezolid, the Boc group ensures that the amine does not interfere with reactions involving the hydroxyl and chloro groups, such as the formation of the oxazolidinone ring. The protecting group masks the amine's reactivity until it is strategically advantageous to remove it, typically under mild acidic conditions. This allows for a predictable and controlled synthetic sequence, preventing the formation of unwanted byproducts. organic-chemistry.org The stability of the Boc group to most basic and nucleophilic reagents makes it an ideal choice for multi-step syntheses where various transformations are required.
Introduction of Chiral Centers into Target Molecules
As a chiral molecule available in high enantiomeric purity, this compound is an excellent example of a chiral building block used in "chiral pool" synthesis. This strategy involves using a readily available, enantiopure natural product or its derivative as a starting material to impart chirality to a synthetic target.
| Functional Group | Role in Synthesis |
| (S)-Stereocenter | Introduces a specific, predefined chiral center into the target molecule. |
| tert-butoxycarbonyl (Boc) Group | Selectively protects the amine functionality, preventing side reactions. |
| Hydroxy Group | Acts as a nucleophile or can be activated for cyclization reactions. |
| Chloro Group | Serves as a leaving group, enabling displacement by nucleophiles or ring formation. |
Development of Novel Synthetic Pathways Utilizing the Carbamate Scaffold
The unique trifunctional nature of this compound, possessing a carbamate, a secondary alcohol, and a primary alkyl chloride, makes it a versatile chiral building block for the development of innovative synthetic methodologies. The inherent chirality and distinct reactivity of each functional group allow for sequential and regioselective modifications, paving the way for the construction of complex molecular frameworks.
Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The carbamate scaffold of this compound serves as a linchpin for orchestrating a variety of bond-forming strategies. The presence of the Boc-protecting group on the nitrogen atom allows for the modulation of its nucleophilicity and facilitates a range of transformations at the other reactive sites.
Carbon-Heteroatom Bond Formation:
A primary strategy for elaborating the structure of this compound involves the substitution of the terminal chlorine atom with various heteroatom nucleophiles. This substitution is a key step in the synthesis of more complex chiral intermediates. For instance, the chloride can be displaced by an azide (B81097) ion (N₃⁻) to introduce a new nitrogen-containing functional group. This transformation is a gateway to the synthesis of chiral 1,2-amino alcohols and other nitrogenous compounds.
Another significant pathway involves the intramolecular cyclization of the chlorohydrin moiety under basic conditions to form a chiral N-Boc-protected glycidylamine. This epoxide is a highly valuable intermediate as its strained three-membered ring is susceptible to ring-opening by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom bonds. For example, the epoxide can be opened by amines, alcohols, and thiols, installing diverse functionalities with high regioselectivity and stereocontrol.
Furthermore, the secondary hydroxyl group can be acylated or alkylated to introduce different oxygen-linked substituents. The amino group, after deprotection of the Boc group to yield (S)-1-amino-3-chloro-2-propanol, can undergo various N-acylation or N-alkylation reactions, further expanding the possibilities for carbon-heteroatom bond formation.
Carbon-Carbon Bond Formation:
While less common than C-X bond formation at the terminal carbon, strategies for carbon-carbon bond formation utilizing this compound have been explored. The primary chloride can potentially react with organometallic reagents, such as Grignard reagents (RMgX) or organocuprates (R₂CuLi), to form a new carbon-carbon bond. However, the presence of the acidic hydroxyl and carbamate protons necessitates careful selection of reagents and reaction conditions to avoid undesirable side reactions.
A more indirect but powerful approach to C-C bond formation involves the conversion of the chlorohydrin to the corresponding epoxide. The subsequent ring-opening of this epoxide with carbon nucleophiles, such as organolithium reagents or cyanide, provides a reliable method for extending the carbon chain while maintaining stereochemical integrity.
The following table summarizes some of the key bond-forming strategies starting from this compound:
| Starting Functional Group | Reagent/Condition | Bond Formed | Resulting Functional Group |
| Primary Alkyl Chloride | Sodium Azide (NaN₃) | C-N | Azide |
| Primary Alkyl Chloride | Amines (R-NH₂) | C-N | Secondary/Tertiary Amine |
| Chlorohydrin | Base (e.g., NaOH) | C-O (intramolecular) | Epoxide |
| Secondary Hydroxyl | Acyl Chloride (RCOCl) | C-O | Ester |
| Deprotected Amine | Alkyl Halide (R-X) | C-N | Secondary/Tertiary Amine |
| Epoxide | Organocuprates (R₂CuLi) | C-C | Alcohol with extended carbon chain |
Derivatization into Complex Chemical Architectures
The synthetic utility of this compound is prominently demonstrated in its role as a precursor for the synthesis of medicinally important and structurally complex heterocyclic compounds.
One of the most notable applications is in the synthesis of oxazolidinone-based antibacterial agents, such as Linezolid. In a typical synthetic route, the Boc-protected amino group of this compound is first deprotected to give (S)-1-amino-3-chloro-2-propanol hydrochloride. guidechem.com The resulting free amine can then be acylated. The chlorohydrin functionality is subsequently converted to an epoxide, which is a key intermediate. This epoxide can then be reacted with a substituted aryl amine, followed by cyclization to form the core oxazolidinone ring structure. This multi-step sequence highlights the strategic importance of the starting material's predefined stereochemistry and functional group arrangement.
The versatility of the carbamate scaffold also allows for its derivatization into other important heterocyclic systems. For example, the chiral 1,2-amino alcohol moiety, readily accessible from the starting material, is a key structural motif in many biologically active molecules and chiral ligands. By carefully choosing the sequence of reactions, including nucleophilic substitutions, cyclizations, and functional group interconversions, a diverse array of complex chiral molecules can be synthesized.
The following table outlines the derivatization of this compound into a key pharmaceutical intermediate:
| Intermediate | Key Transformation(s) | Resulting Complex Architecture | Application |
| (S)-1-Amino-3-chloro-2-propanol | Acylation, Epoxidation, Ring-opening, Cyclization | Oxazolidinone Ring | Antibacterial Agents (e.g., Linezolid) |
Advanced Analytical Methodologies for Research on S Tert Butyl 3 Chloro 2 Hydroxypropylcarbamate
Spectroscopic Techniques for Structural Elucidation in Research Contexts
The unambiguous determination of the chemical structure of (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the molecular framework.
¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum of this compound would exhibit characteristic signals for the protons of the tert-butyl group, the methylene (B1212753) and methine protons of the propyl chain, and the protons of the amine and hydroxyl groups. The chemical shifts, coupling patterns, and integration of these signals are critical for confirming the connectivity of the atoms.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.
A representative, though not experimentally sourced, table of expected NMR data is presented below:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| C (CH₃)₃ | ~79.5 | |
| NH | ~5.0 (br s, 1H) | |
| CH₂-NH | ~3.2-3.4 (m, 2H) | ~45.0 |
| CH-OH | ~3.8-4.0 (m, 1H) | ~70.0 |
| CH₂-Cl | ~3.6-3.7 (m, 2H) | ~47.0 |
| OH | Variable (br s, 1H) | |
| C=O | ~156.0 |
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the N-H and O-H stretching vibrations, the C-H stretching of the alkyl groups, the strong carbonyl (C=O) stretching of the carbamate (B1207046) group, and the C-Cl stretching vibration.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 209.67 g/mol .
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Purity Determination: Reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a standard method to determine the chemical purity. The compound is detected using a UV detector, typically around 200-210 nm where the carbamate chromophore absorbs.
Enantiomeric Excess (e.e.) Determination: The determination of the enantiomeric purity requires the use of a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of enantiomers of N-protected amino alcohols. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving baseline separation of the (S)- and (R)-enantiomers. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.
A hypothetical chiral HPLC separation is detailed in the table below:
| Parameter | Value |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
Gas Chromatography (GC) can also be used, particularly after derivatization of the hydroxyl and amine groups to increase volatility. However, chiral HPLC is generally preferred for its directness and milder conditions.
Advanced Characterization for Mechanistic Studies of Reactions
Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and controlling stereochemical outcomes. This often involves the use of advanced analytical techniques to monitor reaction progress, identify intermediates, and elucidate kinetic profiles.
In situ Spectroscopic Techniques , such as in situ IR or in situ NMR spectroscopy, are powerful tools for real-time monitoring of reactions. These techniques allow for the observation of the disappearance of reactants, the formation of products, and the transient appearance of any reaction intermediates. For example, in the synthesis of this compound from (S)-epichlorohydrin and tert-butylamine (B42293) followed by Boc-protection, in situ spectroscopy could track the consumption of the epoxide and the formation of the chlorohydrin intermediate.
Kinetic Studies are performed to determine the rate laws and activation parameters of reactions. By systematically varying the concentrations of reactants and temperature and monitoring the reaction progress using chromatography or spectroscopy, a detailed understanding of the reaction mechanism can be obtained.
Theoretical and Mechanistic Investigations Involving S Tert Butyl 3 Chloro 2 Hydroxypropylcarbamate
Reaction Mechanism Studies of Transformations involving the Compound
The primary transformation of (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate involves an intramolecular cyclization to form the corresponding epoxide. This reaction is a classic example of an intramolecular Williamson ether synthesis. The mechanism proceeds via a nucleophilic substitution reaction where the hydroxyl group acts as an internal nucleophile, and the chlorine atom serves as the leaving group.
The reaction is typically initiated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide ion. This is a crucial step as the alcohol itself is a weak nucleophile. The choice of base is important to ensure it is strong enough to deprotonate the alcohol but not so strong as to cause unwanted side reactions.
Once the alkoxide is formed, it attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 (substitution nucleophilic bimolecular) fashion. This backside attack results in the displacement of the chloride ion and the formation of a three-membered epoxide ring. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting epoxide. Given the (S)-configuration of the starting chlorohydrin, the product formed is (S)-tert-butyl (oxiran-2-ylmethyl)carbamate.
The general mechanism for halohydrin cyclization is well-established in organic chemistry. youtube.com The key steps are:
Deprotonation: A base removes the acidic proton from the hydroxyl group, forming an alkoxide.
Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon atom bonded to the chlorine.
Displacement: The chloride ion is expelled as a leaving group, resulting in the formation of the epoxide ring.
This intramolecular cyclization is an efficient process due to the proximity of the reacting groups, which favors the formation of a stable three-membered ring. Conceptually, intramolecular reactions are often kinetically favored over their intermolecular counterparts. nih.gov
Stereochemical Influence on Reaction Outcomes
The (S)-stereochemistry at the C2 carbon of this compound is pivotal in directing the stereochemical outcome of its reactions. When this chiral synthon undergoes intramolecular cyclization, the defined stereocenter ensures that the resulting epoxide is also enantiomerically pure.
In the SN2 reaction that leads to epoxide formation, an inversion of configuration occurs at the carbon atom that is attacked. In this specific molecule, the nucleophilic attack occurs at the C3 carbon bearing the chlorine atom. However, since the C3 carbon is not a stereocenter, the stereochemical integrity of the C2 carbon is maintained throughout the reaction. The (S)-configuration of the hydroxyl group at C2 dictates the facial selectivity of the ring closure, leading to the formation of the corresponding (S)-epoxide.
The use of such chiral synthons is a powerful strategy in asymmetric synthesis. By starting with an enantiomerically pure material like this compound, chemists can introduce new functionalities with a high degree of stereocontrol. For instance, the resulting (S)-epoxide can be opened by various nucleophiles. The regioselectivity and stereoselectivity of this subsequent ring-opening reaction are also well-controlled, allowing for the synthesis of a wide range of chiral 1,2-aminoalcohols and their derivatives. researchgate.net This strategy is fundamental in the synthesis of many pharmaceutical compounds where specific stereoisomers are required for biological activity. The principle of using a starting material's inherent chirality to control the formation of new stereocenters is a cornerstone of modern organic synthesis. nih.govnih.gov
Below is a table illustrating the stereochemical relationship between the starting material and the primary product of its intramolecular cyclization.
| Starting Material | Key Transformation | Product | Stereochemical Outcome |
| This compound | Intramolecular Cyclization (SN2) | (S)-tert-butyl (oxiran-2-ylmethyl)carbamate | Retention of configuration at C2 |
Computational Chemistry Approaches to Reaction Pathways and Selectivity
While specific computational studies on this compound are not widely published, computational chemistry provides powerful tools to investigate the reaction mechanisms and selectivity of such transformations. Density Functional Theory (DFT) is a common method used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.netresearchgate.net
For the intramolecular cyclization of this compound, computational methods could be employed to:
Model the Transition State: The geometry of the SN2 transition state during the ring-closure could be calculated. This would provide insights into the bond-forming and bond-breaking processes and the associated energy barrier. Theoretical calculations can be used to predict whether the addition step or the ring-closure is rate-limiting. nih.gov
Calculate Activation Energy: By determining the energies of the ground state (the alkoxide intermediate) and the transition state, the activation energy (ΔG‡) for the cyclization can be calculated. A lower activation energy would correspond to a faster reaction rate. nih.gov
Investigate Solvent Effects: Computational models can incorporate solvent effects to understand how different solvents might influence the reaction rate and mechanism by stabilizing or destabilizing the charged species involved (alkoxide, transition state, and leaving group).
Analyze Reaction Coordinates: The entire reaction pathway can be mapped out as a function of the reaction coordinate, providing a detailed energy profile of the transformation from reactant to product.
These computational approaches offer a molecular-level understanding that complements experimental observations. For example, DFT calculations could compare the favorability of the intramolecular cyclization versus potential intermolecular side reactions, thus helping to optimize reaction conditions for higher yields of the desired epoxide.
The table below summarizes the types of information that can be obtained from computational studies on this compound's reactivity.
| Computational Method | Information Gained | Relevance to Reaction of this compound |
| Density Functional Theory (DFT) | Optimized molecular structures, transition state geometries, reaction energy profiles. | Elucidating the precise mechanism of epoxide formation, predicting reaction rates. |
| Ab initio calculations | Activation energies, analysis of intramolecular processes. | Quantifying the energy barrier for the intramolecular cyclization. nih.gov |
| Solvation Models (e.g., PCM) | Effects of solvent on reaction energetics. | Understanding how solvent choice influences the efficiency of the cyclization. |
Future Research Directions and Emerging Applications
Exploration of New Synthetic Transformations
The inherent reactivity of the chlorohydrin and carbamate (B1207046) moieties in (S)-tert-butyl 3-chloro-2-hydroxypropylcarbamate offers significant potential for new synthetic transformations. Future research is likely to concentrate on intramolecular reactions to create complex heterocyclic structures, which are prevalent in biologically active molecules.
One promising area is the base-mediated intramolecular cyclization of the molecule. This reaction is expected to yield chiral oxazolidin-2-ones, specifically (S)-tert-butyl 4-(hydroxymethyl)oxazolidin-2-one. This transformation provides a direct route to a highly valuable class of heterocyclic compounds that are key structural motifs in various pharmaceuticals. The reaction can be influenced by the choice of base and solvent, allowing for optimization to achieve high yields and maintain stereochemical integrity.
Another significant transformation being explored is the conversion of the chlorohydrin to its corresponding epoxide, (S)-N-Boc-3-amino-1,2-epoxypropane. researchgate.net This epoxide is a versatile intermediate that can undergo various nucleophilic ring-opening reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse chiral amino alcohols, which are crucial components in many synthetic pathways.
The following table summarizes potential synthetic transformations for this compound:
| Starting Material | Reagents/Conditions | Product | Potential Utility |
| This compound | Strong Base (e.g., NaH, K2CO3) | (S)-tert-butyl 4-(hydroxymethyl)oxazolidin-2-one | Precursor for chiral auxiliaries, antibiotics, and other bioactive molecules. |
| This compound | Base (e.g., NaOH, KOH) | (S)-N-Boc-3-amino-1,2-epoxypropane | Intermediate for the synthesis of beta-blockers, antivirals, and peptide isosteres. |
Application in Emerging Areas of Organic Chemistry
The unique stereochemistry and functionality of this compound make it an ideal candidate for application in several emerging areas of organic chemistry, particularly in medicinal chemistry and asymmetric catalysis.
In medicinal chemistry, this compound serves as a precursor for the synthesis of enantiomerically pure pharmaceuticals. A significant application is in the production of (S)-beta-blockers, a class of drugs used to manage cardiovascular diseases. mdpi.comtubitak.gov.trnih.govmdpi.com The chiral amino alcohol core, readily accessible from this starting material, is fundamental to the therapeutic activity of these drugs. Furthermore, the N-Boc protected amino alcohol structure is a key element in the design of peptidomimetics. peptide.comwjarr.comnih.gov These are molecules that mimic the structure and function of peptides but have improved stability and bioavailability, making them attractive candidates for new drug discovery. wjarr.com
Another emerging application is in the field of asymmetric catalysis. The development of new chiral ligands is essential for advancing catalytic processes that produce single-enantiomer products. The structure of this compound can be modified to create novel bidentate or tridentate ligands for metal-catalyzed asymmetric reactions. psu.edursc.org The stereocenter and functional groups can be elaborated into more complex structures capable of coordinating with metal centers and inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation, alkylation, or arylation.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chiral intermediates. Future research will prioritize the development of sustainable routes to this compound and its derivatives, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and biocatalysis.
A key focus is the sustainable production of its precursor, (S)-epichlorohydrin. Traditional synthesis relies on petrochemical feedstocks, but greener alternatives using glycerol (B35011), a byproduct of biodiesel production, are being actively developed. peptide.com These bio-based routes significantly improve the environmental profile of the entire synthetic pathway.
Furthermore, biocatalysis offers a powerful tool for creating chiral molecules with high selectivity under mild conditions. Chemoenzymatic strategies are being developed for the synthesis of chiral chlorohydrins and related beta-blockers. mdpi.comnih.govmdpi.com These processes often employ enzymes such as lipases or alcohol dehydrogenases to perform key stereoselective transformations, replacing traditional chemical reagents that may be toxic or generate significant waste. The use of engineered enzymes and whole-cell biocatalysts for the asymmetric synthesis of chiral amino alcohols is another rapidly advancing area that promises more sustainable and efficient production methods. nih.gov
The following table outlines key areas in the development of sustainable synthetic routes:
| Research Area | Approach | Key Advantages |
| Precursor Synthesis | Use of glycerol (from biodiesel) to produce epichlorohydrin. tubitak.gov.tr | Utilizes a renewable feedstock, reduces reliance on petrochemicals. |
| Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution of racemic chlorohydrins. nih.gov | High enantioselectivity, mild reaction conditions, reduced waste. |
| Biocatalysis | Asymmetric reduction of keto-precursors using alcohol dehydrogenases. nih.gov | Excellent stereocontrol, avoids hazardous reducing agents. |
| Engineered Enzymes | Use of engineered amine dehydrogenases for chiral amino alcohol synthesis. | High efficiency, uses ammonia (B1221849) as a green amino donor. |
Q & A
Q. Key Considerations :
Q. Racemization Mitigation :
- Avoid strong acids/bases during deprotection; use TFA in DCM at 0°C .
- Limit reaction time under heating (<2 hrs at 40°C) .
What spectroscopic techniques are critical for structural elucidation?
Basic Research Question
- NMR :
- IR : Stretch at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H/N-H) .
- Mass Spectrometry : ESI-MS [M+H]⁺ = 238.1 m/z .
Advanced Tip : Use low-temperature NMR to detect conformational isomers (e.g., axial vs. equatorial tert-butyl groups) .
How does the tert-butyl carbamate group influence stability under varying pH conditions?
Advanced Research Question
Stability Profile :
- Acidic Conditions : Rapid deprotection in TFA/DCM (1:1) at RT (1–2 hrs) .
- Basic Conditions : Stable in pH 8–10; degrades above pH 12 via hydrolysis .
- Thermal Stability : Decomposes above 150°C (TGA data) .
Advanced Research Question
- DFT Refinement : Include explicit solvent molecules (e.g., water or DMSO) in calculations to match experimental NMR shifts .
- Dynamic Effects : Account for ring-flipping or tert-butyl rotation in NMR simulations .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., CCDC deposition for crystal structure) .
What are the recommended handling and storage protocols to ensure compound integrity?
Basic Research Question
- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) .
- Handling : Use explosion-proof equipment and grounded containers to prevent static discharge .
- Safety : Non-hazardous per GHS, but avoid inhalation/contact (use PPE: gloves, lab coat) .
How can reaction yields be optimized for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
